(7-fluoro-1H-benzimidazol-1-yl)acetic acid
Overview
Description
(7-fluoro-1H-benzimidazol-1-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom at the 7th position of the benzimidazole ring and an acetic acid moiety makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 7-fluoro-1H-benzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom or the acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole-based compounds.
Scientific Research Applications
(7-fluoro-1H-benzimidazol-1-yl)acetic acid has several scientific research applications, including:
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to other bioactive benzimidazoles, it may have potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound can be utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (7-fluoro-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the acetic acid moiety play crucial roles in enhancing the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the fluorine atom and acetic acid moiety.
2-aminobenzimidazole: A derivative with an amino group at the 2nd position.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5th and 6th positions.
Uniqueness
(7-fluoro-1H-benzimidazol-1-yl)acetic acid is unique due to the presence of the fluorine atom at the 7th position and the acetic acid moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-(7-fluorobenzimidazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)12(5-11-7)4-8(13)14/h1-3,5H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWWGPYJMHWTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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